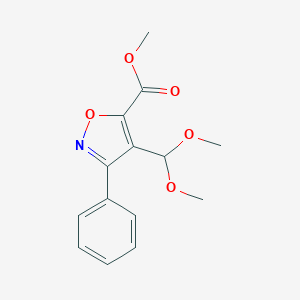

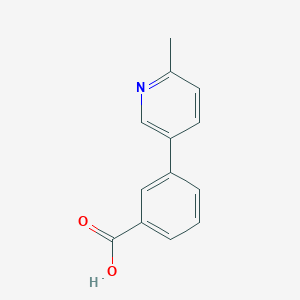

![molecular formula C9H8ClN3 B062924 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 186519-91-5](/img/structure/B62924.png)

7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines can be complex, involving multiple steps such as chlorination, ozonization, acetalization, and cyclocondensation. For example, the synthesis of related compounds involves chlorinating 2-amino-4,6-dihydropyrimidines to yield new intermediates that can lead to the formation of various pyrrolo[2,3-d]pyrimidinones (Legraverend et al., 1985). This method showcases the complexity and the steps required to synthesize compounds within this chemical family.

Molecular Structure Analysis

Pyrrolo[2,3-d]pyrimidines have a planar ring system that can be substituted at various positions to alter their properties. The molecular structure is often confirmed using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy, alongside theoretical calculations for verifying structural isomers (Vazirimehr et al., 2017).

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidines can undergo various chemical reactions, including reductive ring cleavage and cyclocondensation, leading to a diverse range of derivatives with different substituents and properties (Dave & Shah, 1998). These reactions are crucial for the synthesis of targeted molecules with desired functionalities.

Applications De Recherche Scientifique

Synthèse des inhibiteurs de la Janus Kinase (JAK)

“7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” est un élément constitutif clé dans la synthèse de nombreux inhibiteurs de la JAK . Les inhibiteurs de la JAK sont des composés qui inhibent l'activité d'une ou plusieurs des enzymes de la famille JAK, interférant ainsi avec la voie de signalisation JAK – protéine transductrice de signal et activateur de la transcription (STAT) . Cette voie est impliquée dans les processus de division cellulaire, de mort et de formation tumorale . Une signalisation JAK-STAT perturbée peut conduire à diverses maladies affectant le système immunitaire .

Traitement du cancer

Dans le contexte de la découverte de médicaments anticancéreux, des analogues de “this compound” substitués par différentes amines ont été identifiés comme des inhibiteurs puissants de la kinase 1 dépendante du phosphoinositide 3 (PDK1), une cible cruciale dans la thérapie du cancer .

Traitement des maladies inflammatoires

Les inhibiteurs de la JAK, qui peuvent être synthétisés à l'aide de “this compound”, ont des applications thérapeutiques dans le traitement des maladies inflammatoires, telles que la polyarthrite rhumatoïde, le psoriasis, la myélofibrose, la maladie de Vaquez, la dermatite, et autres .

Traitement des troubles inflammatoires de la peau

“this compound” sert d'échafaudage pour le développement d'inhibiteurs de kinases puissants, y compris des candidats prometteurs pour des traitements innovants des troubles inflammatoires de la peau comme la dermatite atopique .

Synthèse d'agents antiviraux

Des dérivés de “this compound” ont montré un potentiel en tant qu'agents antiviraux .

Préparation des médicaments

“this compound” peut être utilisé pour la préparation des inhibiteurs de la JAK Tofacitinib, Ruxolitinib, SHR0302 et autres médicaments .

Mécanisme D'action

Target of Action

The primary targets of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in the signal transduction of cytokines, growth factors, and hormones . They are involved in cell division, death, and tumor formation processes .

Mode of Action

This compound acts as an inhibitor of JAKs . It binds to these enzymes, thereby interfering with the JAK-signal transducer and activator of transcription protein (STAT) signal pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .

Biochemical Pathways

The inhibition of JAKs by this compound disrupts the JAK-STAT signaling pathway . This disruption may lead to a variety of effects on the immune system, as this pathway is involved in immune response regulation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . By inhibiting this pathway, the compound can potentially affect cell division and death processes, and may have therapeutic applications in the treatment of diseases like cancer and inflammatory conditions .

Action Environment

Under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability .

Orientations Futures

Analyse Biochimique

Biochemical Properties

7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It serves as a scaffold for developing potent kinase inhibitors . Several Janus kinase (JAK) inhibitors have a common pyrrolo[2,3-D]pyrimidine core . Thus, this compound might be a practical building block in the synthesis of many JAK inhibitors .

Cellular Effects

Derivatives of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine have demonstrated promising biological activities . Some derivatives have exhibited anticancer properties, inhibiting the growth and proliferation of cancer cells . Additionally, certain derivatives have displayed antiviral activity, showing potential in combating viral infections .

Molecular Mechanism

The molecular mechanism of this compound is primarily associated with its role as a building block in the synthesis of JAK inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .

Temporal Effects in Laboratory Settings

Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Metabolic Pathways

Given its role as a building block in the synthesis of JAK inhibitors , it may be involved in pathways related to the JAK-STAT signaling pathway .

Subcellular Localization

Given its role in the synthesis of JAK inhibitors , it may be localized to areas of the cell where JAK-STAT signaling occurs .

Propriétés

IUPAC Name |

4-chloro-7-prop-2-enylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-2-4-13-5-3-7-8(10)11-6-12-9(7)13/h2-3,5-6H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRIQTFDXVDHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594198 | |

| Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186519-91-5 | |

| Record name | 4-Chloro-7-(2-propen-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186519-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)

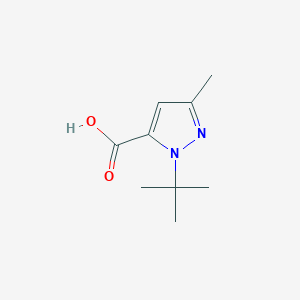

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)

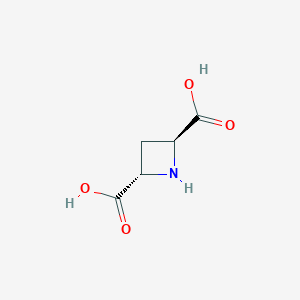

![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)

![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)

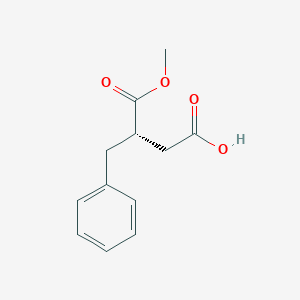

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)